

Application Notes and Protocols: Cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>cis</i> -2-Amino-1-
Compound Name:	<i>cyclopentanecarboxylic acid</i>
	<i>hydrochloride</i>

Cat. No.: B096623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

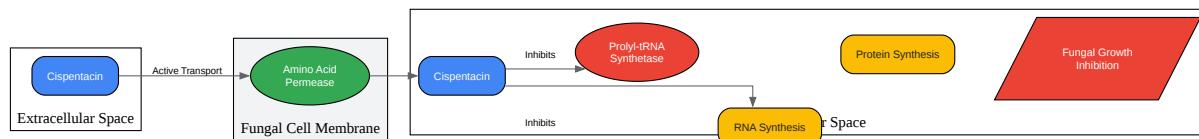
Introduction

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, also known as cispentacin, is a conformationally constrained β -amino acid analogue of proline.^[1] Its rigid cyclopentane backbone makes it a valuable tool in peptidomimetic design and various biological assays.^[1] This document provides an overview of its biological activities, with a focus on its antifungal properties, and explores its potential as a neuroprotective and neuromodulatory agent. Detailed protocols for relevant assays are provided to facilitate further research and drug development efforts.

Physicochemical Properties

Property	Value	Reference
Alternate Names	(1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride, Cispentacin	[2] [3]
CAS Number	18414-30-7	[3]
Molecular Formula	C ₆ H ₁₁ NO ₂ ·HCl	[3]
Molecular Weight	165.62 g/mol	[3]
Purity	≥98%	[3]
Appearance	White crystalline powder	[1]
Solubility	Water soluble	[1]
Melting Point	199°C to 202°C	[1]

Antifungal Activity


Cispentacin exhibits potent antifungal activity, particularly against *Candida albicans*.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Antifungal Data

Parameter	Organism	Value	Medium	Reference
IC ₅₀	<i>Candida albicans</i> (clinical isolates)	6.3 - 12.5 µg/mL	Yeast Nitrogen Base Glucose Medium	[2] [5]
IC ₁₀₀	<i>Candida albicans</i> (clinical isolates)	6.3 - 50 µg/mL	Yeast Nitrogen Base Glucose Medium	[2] [5]
PD ₅₀ (intravenous)	Systemic <i>Candida</i> infection in mice	10 mg/kg	-	[2] [5]
PD ₅₀ (oral)	Systemic <i>Candida</i> infection in mice	30 mg/kg	-	[2] [5]

Mechanism of Antifungal Action

The antifungal mechanism of cispentacin involves its active transport into fungal cells via amino acid permeases, including a specific proline permease.^{[6][7]} Once inside the cell, it primarily targets and inhibits prolyl-tRNA synthetase.^[6] This inhibition disrupts protein and RNA synthesis, ultimately leading to a fungistatic or fungicidal effect.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antifungal action of Cispentacin.

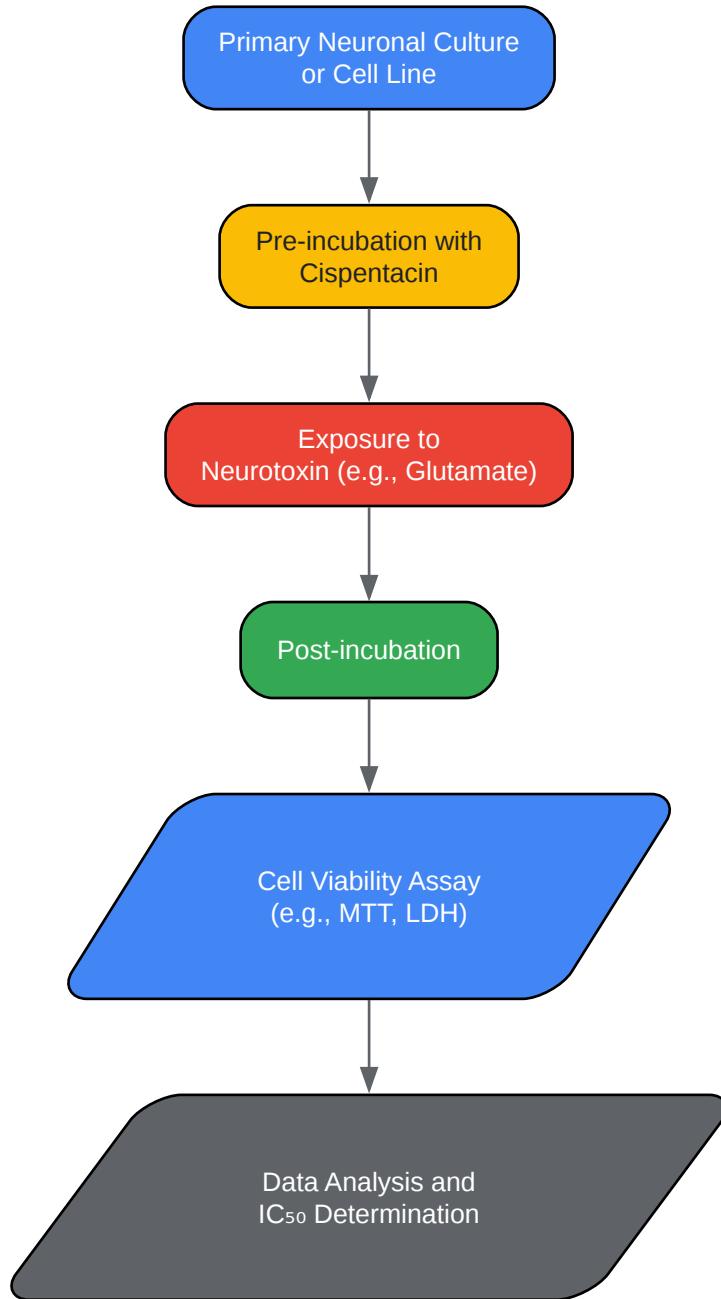
Experimental Protocol: Antifungal Susceptibility Testing (Turbidimetric Method)

This protocol is based on the methodology used to determine the IC₅₀ and IC₁₀₀ of cispentacin against *Candida albicans*.^{[2][5]}

1. Materials:

- **Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride** (Cispentacin)
- *Candida albicans* isolates
- Yeast Nitrogen Base (YNB) medium supplemented with glucose
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)

2. Procedure:

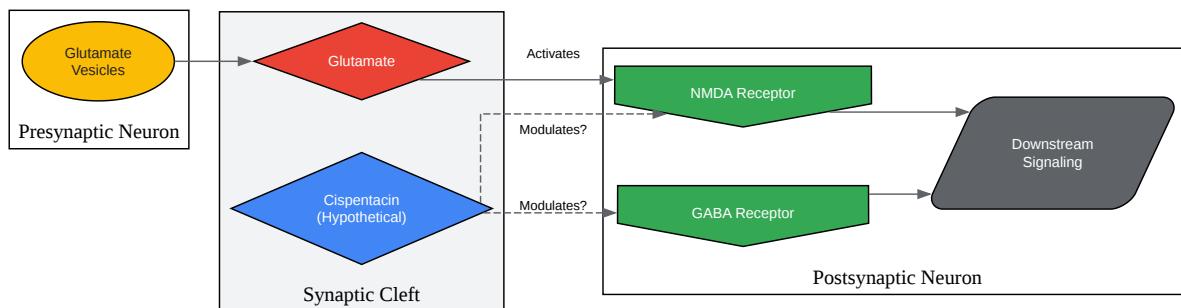

- Prepare Cispentacin Stock Solution: Dissolve cispentacin in sterile water to create a high-concentration stock solution.
- Prepare Fungal Inoculum: Culture *C. albicans* in YNB glucose medium overnight. Adjust the cell density to a standardized concentration (e.g., 1×10^5 cells/mL).
- Serial Dilutions: Perform serial dilutions of the cispentacin stock solution in the 96-well plate using YNB glucose medium to achieve a range of desired concentrations.
- Inoculation: Add the standardized fungal inoculum to each well containing the cispentacin dilutions. Include a positive control (no drug) and a negative control (no fungus).
- Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
- Turbidity Measurement: Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of growth inhibition for each cispentacin concentration relative to the positive control.
 - Plot the percentage of inhibition against the log of the cispentacin concentration.
 - Determine the IC_{50} (concentration causing 50% inhibition) and IC_{100} (concentration causing 100% inhibition) from the dose-response curve.

Neuroprotective and Neuromodulatory Potential

Research suggests that **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride** may possess neuroprotective properties and interact with neurotransmitter systems, although specific quantitative data and detailed signaling pathways directly involving this compound are not yet well-defined in published literature.^[1] Its structural similarity to proline and potential interaction with GABA and glutamate receptors are areas of active investigation.

Experimental Workflow: General Neuroprotection Assay

The following is a generalized workflow for assessing the neuroprotective effects of a compound against excitotoxicity, a common mechanism in neurodegenerative diseases.



[Click to download full resolution via product page](#)

Caption: General workflow for a neuroprotection assay.

Potential Interaction with GABA and Glutamate Systems

While direct binding data for **cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride** is limited, its structural analogues have been shown to interact with GABA and glutamate receptors. This suggests that cispentacin may modulate neuronal activity through these systems.

[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of glutamate and GABA receptors.

Experimental Protocol: Radioligand Binding Assay for GABA_a Receptors

This protocol is a general guide for a competitive binding assay to determine if a test compound interacts with the GABA_a receptor, adapted from established methodologies.

1. Materials:

- Rat brain membranes (or cells expressing GABA_a receptors)
- [³H]Muscimol (radioligand)
- **Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride** (test compound)

- GABA (for non-specific binding determination)
- Binding buffer (e.g., Tris-HCl)
- Glass fiber filters
- Scintillation vials and cocktail
- Liquid scintillation counter

2. Procedure:

- Membrane Preparation: Prepare a suspension of rat brain membranes in the binding buffer.
- Assay Setup: In test tubes, combine the membrane suspension, [³H]Muscimol at a fixed concentration (below its K_e), and varying concentrations of the test compound (cispentacin).
- Controls:
 - Total Binding: Membranes and [³H]Muscimol only.
 - Non-specific Binding: Membranes, [³H]Muscimol, and a high concentration of unlabeled GABA.
- Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the percentage of specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve.
- Calculate the IC_{50} (concentration of test compound that inhibits 50% of specific binding) and subsequently the K_i (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cispentacin) is a promising compound with well-documented antifungal activity. Its mechanism of action against *Candida albicans* provides a solid foundation for the development of novel antifungal agents. While its neuroprotective and neuromodulatory roles are less defined, its structural characteristics suggest potential interactions with key neurotransmitter systems, warranting further investigation. The protocols and data presented here serve as a resource for researchers to explore the full therapeutic potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | Benchchem [benchchem.com]
- 2. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]

- 7. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096623#biological-assays-involving-cis-2-amino-1-cyclopentanecarboxylic-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com